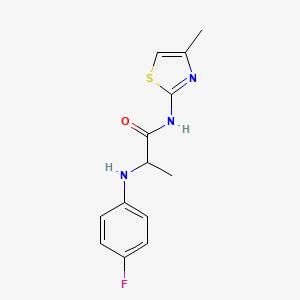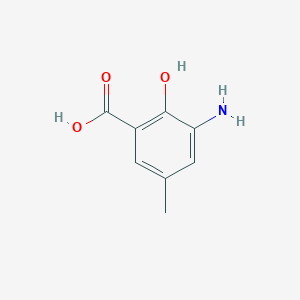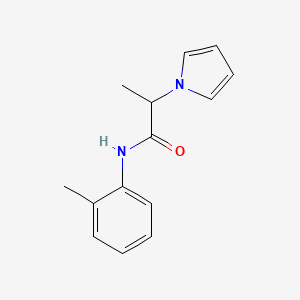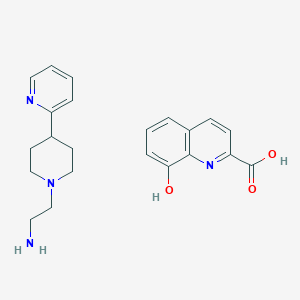
2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate is a complex organic compound that combines a piperidine ring with a pyridine moiety and an 8-hydroxyquinoline carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate typically involves multiple steps. One common route starts with the preparation of 2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine, which can be synthesized through the reaction of 2-pyridineethanamine with piperidine under controlled conditions . The resulting intermediate is then reacted with 8-hydroxyquinoline-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. It may also interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Pyridyl)ethylamine: A simpler analog with similar structural features but lacking the piperidine and quinoline moieties.
8-Hydroxyquinoline: A well-known compound with antimicrobial properties, often used in coordination chemistry.
Piperidine derivatives: A broad class of compounds with diverse biological activities and applications in medicinal chemistry.
Uniqueness
2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and quinoline moieties enhances its ability to form metal complexes and interact with biological targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C22H26N4O3 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
8-hydroxyquinoline-2-carboxylic acid;2-(4-pyridin-2-ylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C12H19N3.C10H7NO3/c13-6-10-15-8-4-11(5-9-15)12-3-1-2-7-14-12;12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-3,7,11H,4-6,8-10,13H2;1-5,12H,(H,13,14) |
InChI-Schlüssel |
AZENYAQDLDCUOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=N2)CCN.C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


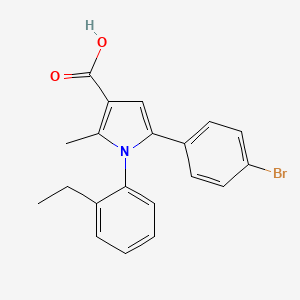

![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
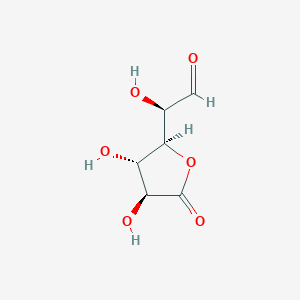



![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
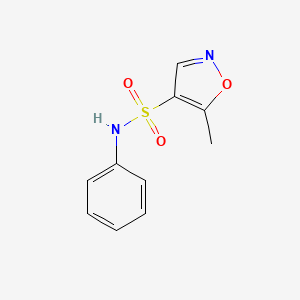
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
